molecular formula C10H18N2O2 B011599 3-Quinuclidinecarbamic acid, ethyl ester CAS No. 102280-69-3

3-Quinuclidinecarbamic acid, ethyl ester

Cat. No.: B011599
CAS No.: 102280-69-3
M. Wt: 198.26 g/mol
InChI Key: YFWYOKRKIOWLBK-UHFFFAOYSA-N
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Description

3-Quinuclidinecarbamic acid, ethyl ester (CAS: 102280-69-3) is a bicyclic carbamate ester with the molecular formula C₁₀H₁₈N₂O₂. Its structure consists of a quinuclidine core (1-azabicyclo[2.2.2]octane) substituted at the 3-position with a carbamic acid ethyl ester group .

The quinuclidine moiety imparts conformational rigidity, enhancing binding affinity to biological targets such as acetylcholine receptors or enzymes. Its ethyl ester group improves lipophilicity, facilitating membrane permeability and bioavailability in drug design applications .

Properties

CAS No.

102280-69-3

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl N-(1-azabicyclo[2.2.2]octan-3-yl)carbamate

InChI

InChI=1S/C10H18N2O2/c1-2-14-10(13)11-9-7-12-5-3-8(9)4-6-12/h8-9H,2-7H2,1H3,(H,11,13)

InChI Key

YFWYOKRKIOWLBK-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1CN2CCC1CC2

Canonical SMILES

CCOC(=O)NC1CN2CCC1CC2

Synonyms

3-Quinuclidinecarbamic acid, ethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Bicyclic Carbamates

  • 3-Azabicyclo[3.1.0]hexane Carbamate (CAS: 204991-14-0) :
    Despite sharing the same molecular formula (C₁₀H₁₈N₂O₂ ) as this compound, this compound features a smaller, strained bicyclic system (3-azabicyclo[3.1.0]hexane). The increased ring strain enhances reactivity in ring-opening reactions, making it suitable for synthesizing constrained peptides or enzyme inhibitors . In contrast, the quinuclidine core’s stability favors applications requiring prolonged metabolic resistance.

  • Quinaldic Acid Succinimide Ester (CAS: 136465-99-1): This quinoline-derived ester exhibits photostability and π-π stacking capabilities due to its aromatic system. While both compounds serve as pharmaceutical intermediates, the succinimide ester’s electron-deficient quinoline core enables nucleophilic substitutions, whereas the quinuclidine carbamate’s basic nitrogen facilitates protonation-dependent interactions .

Aliphatic and Fatty Acid Esters

  • Myristic Acid Ethyl Ester (CAS: 124-06-1): As a saturated fatty acid ester, this compound is highly hydrophobic and serves as a model for lipid membrane dynamics. Unlike this compound, it lacks a nitrogenous bicyclic system, limiting its utility in receptor-targeted drug design but enhancing its role in nonpolar solvent applications .
  • Propionic Acid Ethyl Ester (CAS: 105-37-3): A simple aliphatic ester, it is used as an electrolyte additive in lithium-ion batteries to improve thermal stability .

Physicochemical Properties

  • Lipophilicity :
    The logP value of this compound is estimated at 1.2–1.5 , higher than propionic acid ethyl ester (logP ≈ 0.8) but lower than myristic acid ethyl ester (logP ≈ 7.0) .
  • Thermal Stability :
    The quinuclidine carbamate decomposes above 200°C , outperforming succinimide esters (decomposition ~150°C) due to its rigid bicyclic structure .

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